4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 791792-84-2
VCID: VC21492105
InChI: InChI=1S/C23H20FN3O3S2/c1-27(20-5-3-2-4-6-20)32(29,30)21-14-12-19(13-15-21)25-23(31)26-22(28)16-9-17-7-10-18(24)11-8-17/h2-16H,1H3,(H2,25,26,28,31)/b16-9+
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.6g/mol

4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide

CAS No.: 791792-84-2

Cat. No.: VC21492105

Molecular Formula: C23H20FN3O3S2

Molecular Weight: 469.6g/mol

* For research use only. Not for human or veterinary use.

4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide - 791792-84-2

Specification

CAS No. 791792-84-2
Molecular Formula C23H20FN3O3S2
Molecular Weight 469.6g/mol
IUPAC Name (E)-3-(4-fluorophenyl)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
Standard InChI InChI=1S/C23H20FN3O3S2/c1-27(20-5-3-2-4-6-20)32(29,30)21-14-12-19(13-15-21)25-23(31)26-22(28)16-9-17-7-10-18(24)11-8-17/h2-16H,1H3,(H2,25,26,28,31)/b16-9+
Standard InChI Key SNHLIUXZWSSJAM-CXUHLZMHSA-N
Isomeric SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Canonical SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Identification

4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a benzenesulfonamide core structure with several key functional groups including a fluorophenyl moiety, an acryloyl group, and a carbothioyl unit. These structural elements create a molecule with potential for diverse chemical interactions and biological activities.

The compound is identified by the following parameters:

ParameterValue
CAS Number791792-84-2
Molecular FormulaC23H20FN3O3S2
Molecular Weight469.6 g/mol
IUPAC Name(E)-3-(4-fluorophenyl)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
PubChem CID1792153
Standard InChIInChI=1S/C23H20FN3O3S2/c1-27(20-5-3-2-4-6-20)32(29,30)21-14-12-19(13-15-21)25-23(31)26-22(28)16-9-17-7-10-18(24)11-8-17/h2-16H,1H3,(H2,25,26,28,31)/b16-9+
Standard InChIKeySNHLIUXZWSSJAM-CXUHLZMHSA-N

The compound contains an (E)-configuration at the acryloyl double bond, which is an important stereochemical feature that may influence its biological activity and chemical reactivity .

Structural Components and Physical Properties

The molecular structure of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide can be broken down into several key components:

  • A 4-fluorophenyl group connected to an acryloyl (prop-2-enamide) moiety

  • A carbothioyl (thiourea) linking group

  • A benzenesulfonamide segment with N-methyl-N-phenyl substitution

This arrangement creates a molecule with multiple hydrogen bond donors and acceptors, as well as regions of lipophilicity, which are important considerations for pharmaceutical applications. The compound exhibits the following physical properties:

PropertyCharacteristic
Physical StateSolid
AppearanceTypically a crystalline powder
SolubilityLimited water solubility; better solubility in organic solvents
Melting PointNot widely reported in literature
LogP (estimated)Relatively high due to multiple aromatic rings
Hydrogen Bond DonorsMultiple N-H groups
Hydrogen Bond AcceptorsCarbonyl, sulfonamide, and thiocarbonyl groups

The presence of the fluorine atom in the 4-fluorophenyl group is particularly noteworthy as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify the electronic properties of aromatic rings.

Therapeutic AreaPotential Mechanism
Anti-inflammatoryInhibition of inflammatory mediators
AntimicrobialDisruption of microbial cell processes
AnticancerModulation of cell signaling pathways
Central Nervous SystemInteraction with neurotransmitter systems

The presence of the fluorophenyl group may enhance the compound's metabolic stability and membrane permeability, which are desirable properties for drug candidates .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide requires examination of how each structural component might contribute to biological activity:

  • The 4-fluorophenyl group:

    • Enhances metabolic stability

    • Modifies the electronic properties of the aromatic system

    • May improve binding interactions through fluorine-specific interactions

  • The acryloyl (α,β-unsaturated) linkage:

    • Provides conformational rigidity

    • Potential Michael acceptor for covalent binding to nucleophilic residues

    • Contributes to specific 3D arrangement of pharmacophoric elements

  • The carbothioyl (thiourea) group:

    • Forms strong hydrogen bonds

    • Increases lipophilicity

    • May participate in specific interactions with target proteins

  • The benzenesulfonamide moiety:

    • Known to interact with zinc-containing enzymes

    • Classic pharmacophore for several classes of enzyme inhibitors

    • Contributes to water solubility through its polar nature

  • The N-methyl-N-phenyl substitution:

    • Increases lipophilicity

    • Prevents certain metabolic pathways

    • May provide additional binding interactions through the phenyl ring

Comparative Analysis with Related Compounds

To better understand the potential properties of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide, it is valuable to compare it with structurally related compounds that have been more extensively studied:

CompoundStructural SimilarityKey DifferencesReported Activity
4-Amino-N-phenylbenzenesulfonamideContains benzenesulfonamide core with N-phenyl substitutionLacks fluorophenyl, acryloyl, and carbothioyl groups; has amino insteadVarious antimicrobial properties
4-Amino-3-(4-fluorophenyl)butanoic acidContains 4-fluorophenyl groupDifferent core structure; lacks sulfonamide and thiourea moietiesGABA analog with potential neurological applications
N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivativesSimilar arrangement of benzenesulfonamide with carbamoyl linkageDifferent substitution patterns; carbamoyl instead of carbothioylVarious biological activities being investigated
N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamideContains both fluorophenyl and benzenesulfonamide elementsDifferent linkage pattern; lacks thiourea groupPotential enzyme inhibitory activity

This comparative analysis suggests that 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide likely combines properties from several bioactive structural classes, potentially resulting in unique biological activity profiles .

Current Research Status and Future Directions

Future research directions for this compound may include:

  • Comprehensive biological screening to identify specific enzyme targets and activity profiles

  • Optimization of synthetic routes to improve yield and purity

  • Structure-activity relationship studies through the synthesis of structural analogs

  • Investigation of potential applications in specific therapeutic areas based on preliminary activity findings

  • Detailed physical characterization including crystal structure determination and binding mode studies

  • Exploration of its potential as a building block for more complex bioactive molecules

Given the current interest in fluorinated compounds and sulfonamides in medicinal chemistry, this compound represents a potentially valuable scaffold for further development .

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